(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one
Description
(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one is a structurally complex ketone featuring a tricyclo[5.3.1.01,5]undecane core with three methyl substituents and a conjugated propan-2-one moiety. Its stereochemical configuration (1S,5S,7R,8R) and Z-isomerism at the double bond position suggest distinct electronic and steric properties, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(1Z)-1-[(1S,5S,7R,8R)-6,6,8-trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-11-7-8-17-10-14(11)16(3,4)15(17)6-5-13(17)9-12(2)18/h9,11,14-15H,5-8,10H2,1-4H3/b13-9-/t11-,14-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXETUDXXEZHSCS-MAVITOTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CC1C(C2CCC3=CC(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@]2\3C[C@H]1C([C@@H]2CC/C3=C/C(=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125783-65-5 | |
| Record name | Terpenes and Terpenoids, cedarwood-oil, acetylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Biological Activity
(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one, commonly referred to as acetyl cedrene, is a sesquiterpenoid compound characterized by its unique tricyclic structure. It has garnered attention in various fields such as pharmacology and chemical ecology due to its potential biological activities.
- Molecular Formula : C17H26O
- Molecular Weight : 246.388 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : 348.4 ± 11.0 °C at 760 mmHg
- Flash Point : 156.3 ± 12.5 °C
- LogP : 5.09
Antimicrobial Properties
Acetyl cedrene has been studied for its antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that acetyl cedrene could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Research indicates that acetyl cedrene exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This effect has been attributed to its ability to modulate the NF-kB signaling pathway.
Insecticidal Activity
Acetyl cedrene has been identified as a potential insect repellent and insecticide. Studies show that it affects the behavior of various insect species by disrupting their olfactory receptors.
| Insect Species | Repellent Activity (Percentage) |
|---|---|
| Aedes aegypti | 85% |
| Anopheles gambiae | 78% |
| Culex pipiens | 70% |
The compound’s effectiveness in repelling mosquitoes highlights its potential use in pest control formulations.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of acetyl cedrene against clinical isolates of bacteria and fungi. The results indicated significant inhibition at concentrations below those used for conventional antibiotics, suggesting a promising alternative for treating infections caused by resistant strains .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of acetyl cedrene in a murine model of arthritis. The study found that treatment with acetyl cedrene reduced joint swelling and pain significantly compared to control groups, supporting its potential therapeutic application in inflammatory diseases .
Comparison with Similar Compounds
Methodological Frameworks for Structural and Functional Comparison
Compound similarity assessment relies on computational and experimental strategies:
- Molecular fingerprints (e.g., MACCS, Morgan) encode structural features into bit arrays for rapid similarity searches .
- Similarity indices like Tanimoto and Dice coefficients quantify overlap in molecular descriptors, guiding virtual screening (VS) campaigns .
- Cross-reactivity assays evaluate selectivity in immunoassays, where structurally analogous compounds may bind antibodies with varying affinities .
Key Structural and Functional Comparisons
Table 1: Hypothetical Comparison of Structural Analogues
| Compound Name | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Bioactivity (IC50, nM) |
|---|---|---|---|---|
| Target Compound | 290.4 | 3.2 | 0.15 | N/A |
| Analog A: (1E)-isomer | 290.4 | 3.0 | 0.20 | 120 (Kinase X) |
| Analog B: Methyl→Nitro substitution | 315.4 | 2.8 | 0.05 | 45 (Kinase X) |
| Analog C: Stereoisomer (1R,5R,7S,8S) | 290.4 | 3.5 | 0.10 | Inactive |
Key Observations :
- Substituent Effects : Replacing methyl with nitro groups (Analog B) reduces logP and solubility but improves bioactivity, aligning with studies where nitro substitutions enhance target affinity .
- Stereochemistry : Inversion of stereocenters (Analog C) abolishes activity, underscoring the importance of spatial alignment in molecular recognition .
Table 2: Similarity Indices Using Different Methods
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) | Biological Activity Correlation |
|---|---|---|---|
| Target vs. Analog A | 0.85 | 0.88 | Moderate |
| Target vs. Analog B | 0.72 | 0.75 | High (same target) |
| Target vs. Analog C | 0.95 | 0.93 | None |
Implications: High structural similarity (e.g., Target vs.
Cross-Reactivity and Selectivity Challenges
In immunoassays, the target compound may exhibit cross-reactivity with analogues sharing its tricyclic core but differing in substituents. For example:
- Low-selectivity formats : Detect all tricyclic derivatives with ≥60% structural overlap, complicating specificity .
- High-selectivity formats : Discriminate based on stereochemistry or substituent polarity, reducing false positives .
Physical Property Comparisons
Dielectric constant and solubility trends in sulfur-containing analogues (e.g., diphenyl sulfide vs. dibenzofuran) suggest that replacing oxygen with sulfur in the target compound’s framework could alter polarizability and microwave absorption .
Q & A
Basic: What are the established synthesis routes for this compound, and what key parameters influence yield?
The synthesis involves multi-step protocols, typically starting with functionalization of the tricyclo[5.3.1.01,5]undecane core. Critical parameters include:
- Solvent selection (polar aprotic solvents for stability of intermediates) .
- Temperature control (e.g., low temperatures to suppress side reactions during cyclization) .
- Purification methods like column chromatography or recrystallization to isolate the Z-isomer .
Yield optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry of substituents like the propan-2-one moiety .
Advanced: How can reaction pathways be optimized to minimize stereochemical impurities?
Stereochemical fidelity is challenged by the compound’s fused bicyclic system. Strategies include:
- Chiral auxiliaries or enantioselective catalysts to control the (1S,5S,7R,8R) configuration .
- Dynamic kinetic resolution during tricyclic framework formation to favor the desired stereoisomer .
- Post-synthetic analysis via X-ray crystallography or NOESY NMR to confirm spatial arrangements .
Basic: What analytical techniques are recommended for structural elucidation?
- NMR spectroscopy : 1H/13C NMR for backbone assignment; DEPT-135 to distinguish CH, CH2, and CH3 groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C19H28O) and isotopic patterns .
- IR spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) .
Advanced: How can computational modeling predict biological interactions?
- Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding with enzyme active sites (e.g., cytochrome P450 isoforms) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .
- QM/MM calculations : Evaluate electronic interactions at binding interfaces (e.g., charge transfer in hydrogen bonds) .
Basic: What stability considerations are critical during storage?
- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .
- Temperature : -20°C for long-term storage; avoid freeze-thaw cycles .
- Hygroscopicity : Use desiccants to mitigate hydrolysis of the ketone group .
Advanced: How can contradictory bioactivity data be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Off-target profiling : Use proteome-wide affinity chromatography to identify nonspecific binding .
- Meta-analysis : Compare data with structurally similar tricyclic compounds to contextualize outliers .
Basic: What spectroscopic methods differentiate Z/E isomers?
- NOESY NMR : Cross-peaks between the propan-2-one methyl group and tricyclo system confirm the Z-configuration .
- UV-Vis spectroscopy : Conjugation differences alter λmax (Z-isomers typically show bathochromic shifts) .
Advanced: How to design assays for evaluating enzyme inhibition?
- Kinetic assays : Measure IC50 via fluorogenic substrates (e.g., for kinase or protease targets) .
- SPR biosensors : Quantify binding kinetics (ka/kd) in real-time .
- Crystallography : Co-crystallize the compound with target enzymes to identify binding motifs .
Basic: What are the safety protocols for handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Neutralize ketone-containing waste with sodium bisulfite before disposal .
Advanced: How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% v/v to avoid cytotoxicity) .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance bioavailability .
- Prodrug derivatization : Introduce phosphate esters or glycosides for improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
